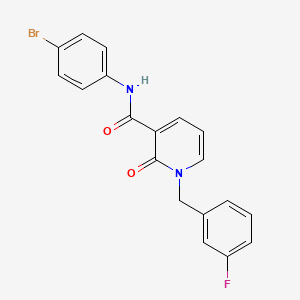

N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine core with a ketone group at position 2 and a carboxamide substituent at position 2. The specific substitutions include a 3-fluorobenzyl group at position 1 and a 4-bromophenyl group attached to the carboxamide moiety.

Properties

IUPAC Name |

N-(4-bromophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrFN2O2/c20-14-6-8-16(9-7-14)22-18(24)17-5-2-10-23(19(17)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOYVCVHLVRPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under basic conditions to yield the dihydropyridine core. The final step involves the acylation of the dihydropyridine derivative with a suitable carboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substitution patterns.

Substitution: The bromophenyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various dihydropyridine derivatives.

Scientific Research Applications

N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituent groups and biological activity. Below is a detailed comparison:

BMS-777607 (Met Kinase Inhibitor)

- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

- Key Differences: Position 1: 4-fluorophenyl (vs. 3-fluorobenzyl in the target compound). Carboxamide substituent: A complex 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl group (vs. 4-bromophenyl). Additional groups: Ethoxy group at position 3.

- Activity : BMS-777607 is a potent, orally bioavailable inhibitor of the Met kinase superfamily, with high selectivity due to its ethoxy and fluorophenyl groups. The target compound lacks these functional groups, suggesting divergent biological targets .

N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structure : Features a 2-chloro-6-fluorobenzyl group at position 1 and a 4-acetylphenyl carboxamide substituent .

- Key Differences :

- Halogen placement : Chlorine at position 2 and fluorine at position 6 on the benzyl group (vs. single fluorine at position 3 in the target compound).

- Carboxamide substituent : Acetylphenyl (electron-withdrawing) vs. bromophenyl (bulky, lipophilic).

- Implications: The acetyl group may enhance solubility but reduce membrane permeability compared to the bromophenyl group. No activity data is available .

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structure : Contains a 4'-chlorobiphenyl group attached to the carboxamide .

- Key Differences: Aromatic system: Biphenyl (bulkier) vs. monocyclic bromophenyl. Halogen: Chlorine (smaller, less polarizable) vs. bromine.

- Implications : The biphenyl system may enhance π-π stacking in target binding but increase metabolic instability .

N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structure : Features 3-nitrobenzyl and 2-methoxy-4-nitrophenyl groups .

- Key Differences :

- Electron-withdrawing groups : Dual nitro groups (strongly deactivating) vs. bromine and fluorine (moderate deactivators).

- Methoxy group : Enhances solubility but may sterically hinder interactions.

- Implications: Nitro groups could increase reactivity but reduce stability. No biological data is reported .

Key Research Findings

- Substituent Positioning : The 3-fluorobenzyl group in the target compound may offer steric advantages over bulkier biphenyl or nitrobenzyl groups in other analogs .

- Biological Relevance : BMS-777607 demonstrates that ethoxy and fluorophenyl groups are critical for kinase inhibition, suggesting that the target compound’s bromophenyl and benzyl groups may redirect its activity toward different targets .

Biological Activity

N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C24H25BrFN5O2

- Molecular Weight : 514.4 g/mol

- IUPAC Name : N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Chemical Structure :

- Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation. It binds to the active site of these enzymes, blocking their activity and thereby inhibiting tumor growth.

- Receptor Modulation : It may also act as a modulator of specific receptors, influencing signaling pathways related to cell survival and apoptosis.

Anticancer Properties

Research indicates that N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 4.2 | Induction of apoptosis |

| HeLa (Cervical) | 3.8 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Inflammation Model :

- Mechanistic Insights :

Q & A

Basic: What are the recommended synthetic routes for N-(4-bromophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Answer:

A validated method involves the condensation of 3-fluorobenzylamine with a substituted pyridine-3-carboxylic acid derivative. For analogous compounds, refluxing 2-chloronicotinic acid with substituted anilines (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and p-toluenesulfonic acid as catalysts has been effective. Post-reaction purification via recrystallization from methanol or ethanol yields crystalline products. Reaction monitoring via TLC and optimization of stoichiometry (e.g., 1:1.1 molar ratio of acid to amine) minimizes by-products .

Basic: How is the structural characterization of this compound performed?

Answer:

- X-ray crystallography : Determines molecular conformation, dihedral angles between aromatic rings (e.g., ~8.38° in similar structures), and hydrogen-bonded dimer formation .

- NMR spectroscopy : Confirms tautomeric forms (keto-amine vs. hydroxy-pyridine) and detects aromatic proton environments. For example, amide protons resonate at δ ~10–12 ppm in DMSO-d6 .

- IR spectroscopy : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer:

- Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Purity verification : Use HPLC (≥95% purity) and LC-MS to confirm structural integrity and rule out degradation products .

- Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature, serum-free media) to minimize variability .

- Cell line validation : Authenticate cell lines via STR profiling and compare results across multiple models (e.g., primary vs. immortalized cells) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate binding modes to active sites (e.g., kinase ATP-binding pockets) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .

- QSAR modeling : Correlate substituent effects (e.g., bromophenyl vs. fluorobenzyl) with bioactivity using descriptors like logP and polar surface area .

Advanced: How can synthesis be optimized to minimize by-products?

Answer:

- Catalyst selection : Replace p-toluenesulfonic acid with DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DMF to enhance coupling efficiency .

- Reaction monitoring : Use in situ FTIR or TLC to track intermediate formation and adjust reaction time (e.g., 12–24 hr) .

- By-product isolation : Employ column chromatography (silica gel, hexane/EtOAc gradient) to separate lactam tautomers or dimeric impurities .

Advanced: How does molecular conformation influence biological activity?

Answer:

- Planarity analysis : X-ray data reveals near-planar conformations in similar compounds, enabling π-π stacking with hydrophobic protein pockets .

- Hydrogen-bond networks : Intra- and intermolecular N–H···O bonds (e.g., N–H···O=C) stabilize active conformations and influence solubility .

- Tautomer stability : DFT calculations (e.g., Gaussian 09) compare keto-amine vs. hydroxy-pyridine tautomers to predict dominant bioactive forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.